molecular formula C15H20F3N3O2 B1524873 2,2,2-trifluoroethyl N-[2-(4-ethylpiperazin-1-yl)phenyl]carbamate CAS No. 1311315-80-6

2,2,2-trifluoroethyl N-[2-(4-ethylpiperazin-1-yl)phenyl]carbamate

Cat. No. B1524873
CAS RN: 1311315-80-6
M. Wt: 331.33 g/mol
InChI Key: DCYLAOLQPYVATP-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-[2-(4-ethylpiperazin-1-yl)phenyl]carbamate” is a chemical compound that belongs to the family of carbamates. It has a molecular weight of 331.33 and a molecular formula of C15H20F3N3O2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 331.33 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the sources I found .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds structurally related to the query chemical are often explored for their synthesis pathways and crystallographic analysis. For example, studies on monoclinic polymorphs of related carbamate compounds provide valuable insights into their molecular geometries and crystal packing, which are crucial for understanding their physical properties and reactivity patterns (Dolzhenko et al., 2010).

Antimicrobial Activities

Some carbamate derivatives have been evaluated for their antimicrobial activities. Research into eperezolid-like molecules, which are structurally related to carbamates, has shown significant anti-Mycobacterium smegmatis activity, suggesting potential applications in treating bacterial infections (Yolal et al., 2012).

Photoredox Catalysis

Carbamate compounds and their derivatives have also been studied within the context of photoredox catalysis. This research explores the catalytic fluoromethylation of carbon-carbon multiple bonds, illustrating the compound's potential role in synthesizing fluorinated organic compounds, which are increasingly important in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Anticonvulsant Activity

Further, novel carbamate derivatives have been synthesized and tested for their anticonvulsant activities, indicating the role of carbamate structures in developing new treatments for epilepsy and related disorders (Hen et al., 2012).

properties

IUPAC Name

2,2,2-trifluoroethyl N-[2-(4-ethylpiperazin-1-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2/c1-2-20-7-9-21(10-8-20)13-6-4-3-5-12(13)19-14(22)23-11-15(16,17)18/h3-6H,2,7-11H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYLAOLQPYVATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC=C2NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501136683
Record name Carbamic acid, N-[2-(4-ethyl-1-piperazinyl)phenyl]-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-[2-(4-ethylpiperazin-1-yl)phenyl]carbamate

CAS RN

1311315-80-6
Record name Carbamic acid, N-[2-(4-ethyl-1-piperazinyl)phenyl]-, 2,2,2-trifluoroethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311315-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-(4-ethyl-1-piperazinyl)phenyl]-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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